molecular formula C7H11F2NO2 B15257570 2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid

2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid

Cat. No.: B15257570
M. Wt: 179.16 g/mol
InChI Key: RWHMKRUDZVVMOF-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring linked to a difluoropropanoic acid group, a structure confirmed by its molecular formula C7H11F2NO2 and a molecular weight of 179.16 g/mol . The presence of the difluoro motif is a critical structural feature, as fluorine atoms are widely used in drug design to fine-tune key properties of lead compounds, such as their metabolic stability, membrane permeability, and overall bioavailability. Researchers utilize this acid as a versatile synthon for constructing more complex molecules. The carboxylic acid functional group provides a reactive handle for further synthetic modification, allowing for coupling with various amines, alcohols, and other nucleophiles to create amides, esters, and other derivatives. This makes the compound particularly valuable for constructing compound libraries or for use in the synthesis of potential pharmaceutical agents where the pyrrolidine ring can contribute to molecular recognition and binding . The product is provided with a documented CAS Registry Number of 1780432-98-5 and is accompanied by a purity specification to ensure consistency and reliability in experimental work . It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

2,2-difluoro-3-pyrrolidin-1-ylpropanoic acid

InChI

InChI=1S/C7H11F2NO2/c8-7(9,6(11)12)5-10-3-1-2-4-10/h1-5H2,(H,11,12)

InChI Key

RWHMKRUDZVVMOF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid typically involves the reaction of pyrrolidine with a suitable fluorinated precursor. One common method is the reaction of pyrrolidine with 2,2-difluoropropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of difluoroketones or difluorocarboxylic acids.

    Reduction: Formation of difluoroalcohols or difluoroamines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Acidity and Solubility

  • Pyrrolidine vs. Dioxopyrrolidine: The dioxopyrrolidine group in C₇H₉NO₄ introduces polar ketone functionalities, reducing lipophilicity compared to the non-oxidized pyrrolidine in the target compound .

Q & A

Q. What are the common synthetic routes for 2,2-difluoro-3-(pyrrolidin-1-yl)propanoic acid, and how are fluorination steps optimized?

The synthesis typically involves introducing fluorine atoms via reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example, fluorination of a β-keto ester intermediate followed by coupling with pyrrolidine is a standard approach. Reaction conditions (e.g., temperature, solvent polarity) must be carefully controlled to minimize side products like defluorination or over-fluorination . Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product.

Q. How is the structural integrity of 2,2-difluoro-3-(pyrrolidin-1-yl)propanoic acid validated?

Characterization relies on:

  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms fluorine positioning, while 1H^{1}\text{H} NMR resolves pyrrolidine proton environments.
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on analogous fluorinated pyrrolidine derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during fluorination of β-keto ester precursors?

Competing pathways, such as radical intermediates or acid-catalyzed rearrangements, can lead to byproducts like α-fluorinated isomers. Computational studies (DFT) help identify transition states and optimize reaction trajectories to favor the desired β-fluorination . Kinetic monitoring via in-situ IR spectroscopy is recommended to track intermediate stability.

Q. How do the fluorine atoms influence the compound’s solubility and bioavailability in pharmacological studies?

Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Comparative studies with non-fluorinated analogs show:

  • LogP : Increased lipophilicity (by ~0.5–1.0 units) due to fluorine’s hydrophobic effect.
  • Solubility : Aqueous solubility decreases but can be mitigated via salt formation (e.g., sodium or hydrochloride salts) .

Q. What strategies resolve contradictions in reported pKa values for fluorinated propanoic acids?

Discrepancies arise from solvent effects (e.g., DMSO vs. water) and measurement techniques (potentiometric vs. spectrophotometric). Standardization using buffer systems with ionic strength adjustments (e.g., 0.15 M KCl) improves reproducibility. Computational pKa prediction tools (e.g., COSMO-RS) provide supplementary validation .

Q. How does the pyrrolidine ring’s conformation affect the compound’s reactivity in nucleophilic acyl substitution reactions?

The pyrrolidine’s chair conformation sterically shields the carbonyl group, reducing reactivity toward bulky nucleophiles. Ring puckering dynamics (studied via variable-temperature NMR) modulate accessibility to the electrophilic center. Substituents on pyrrolidine (e.g., methyl groups) can further tune steric effects .

Methodological Guidance

Q. What analytical techniques are recommended for quantifying trace impurities in bulk samples?

  • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate impurities like defluorinated byproducts.
  • ICP-OES : Detects residual metal catalysts (e.g., palladium) at ppm levels.
  • TGA-DSC : Assesses thermal stability and identifies decomposition products .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to targets like G-protein-coupled receptors. Focus on fluorine’s electrostatic potential and pyrrolidine’s hydrogen-bonding capacity. Validate predictions with SPR or ITC binding assays .

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